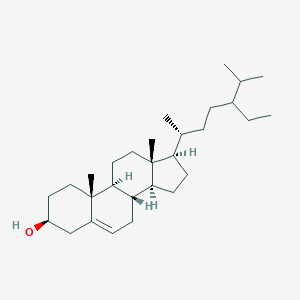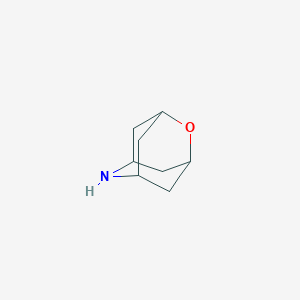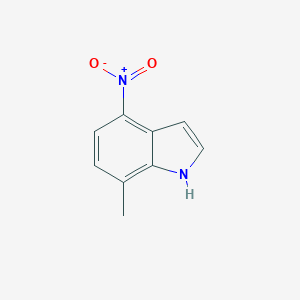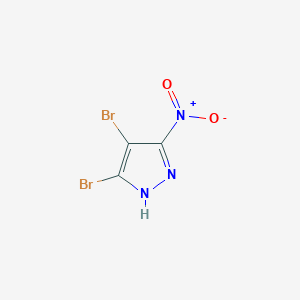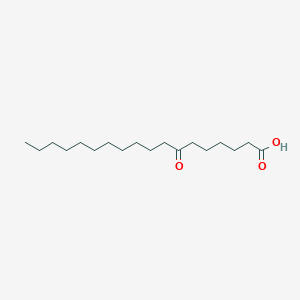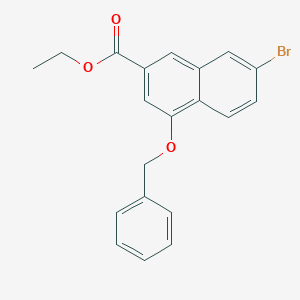![molecular formula C25H26O3 B169433 Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate CAS No. 158937-30-5](/img/structure/B169433.png)
Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate
Overview
Description
Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate, also known as MPB, is a synthetic compound that belongs to the family of benzoate esters. MPB has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mechanism Of Action
The mechanism of action of Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate is not fully understood. However, studies have shown that Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate exhibits its biological activity by inhibiting various enzymes and proteins, including DNA topoisomerase II, protein kinase C, and farnesyltransferase. Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate inhibits the growth of various cancer cell lines, including prostate, breast, and lung cancer cells. Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate has also been shown to exhibit antifungal and antibacterial activity against various pathogens. In addition, Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate has several advantages for lab experiments. It is readily available and easy to synthesize. Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate has some limitations for lab experiments. It is highly toxic and should be handled with care. Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate also has limited solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for the study of Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate. In medicinal chemistry, further studies are needed to understand the mechanism of action of Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate and to optimize its anticancer activity. In materials science, Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate can be used as a building block for the synthesis of new organic materials with unique properties. In addition, Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate can be used as a fluorescent probe for the detection of metal ions in biological and environmental samples. Further studies are also needed to understand the toxicity and environmental impact of Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate.
Scientific Research Applications
Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate has been extensively studied for its potential applications in various fields. In medicinal chemistry, Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate has been shown to exhibit anticancer, antifungal, and antibacterial properties. Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In materials science, Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate has been used as a building block for the synthesis of various organic materials, including liquid crystals, dendrimers, and polymers. Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O3/c1-3-4-5-18-28-24-16-14-22(15-17-24)20-8-6-19(7-9-20)21-10-12-23(13-11-21)25(26)27-2/h6-17H,3-5,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFZDBKKVVCCII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

